2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound that features a combination of fluorophenyl, sulfanyl, pyrrolidinyl, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core azetidinone structure This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the sulfanyl and pyrrolidinyl groups could modulate the compound’s overall pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one: This compound shares the fluorophenyl and pyrrolidinyl groups but lacks the azetidinone structure.
Pyrrolidine derivatives: These compounds often exhibit similar biological activities due to the presence of the pyrrolidinyl group.
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2OS/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWGCVRXWWLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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